molecular formula C20H17N3O3 B4189730 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

Cat. No.: B4189730
M. Wt: 347.4 g/mol
InChI Key: OTVBQXYYDPSSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, along with a nitrobenzoyl and phenyl group. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents under controlled conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE include other pyrrolopyrazine derivatives and nitrobenzoyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and biological activities. For example, pyrrolopyrazine derivatives with different substituents may exhibit varying degrees of antimicrobial or anti-inflammatory activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(16-8-10-17(11-9-16)23(25)26)22-14-13-21-12-4-7-18(21)19(22)15-5-2-1-3-6-15/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVBQXYYDPSSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(4-NITROBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

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